molecular formula C24H22ClN3O4S2 B2438121 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 1798456-11-7

2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2438121
CAS RN: 1798456-11-7
M. Wt: 516.03
InChI Key: FHKVFXMRTXPZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C24H22ClN3O4S2 and its molecular weight is 516.03. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research into derivatives of thieno[3,2-d]pyrimidin, such as those mentioned in the studies by Hossan et al. (2012) and Abdel-rahman et al. (2002), has demonstrated significant antimicrobial properties. These studies synthesized and evaluated various pyrimidinone, oxazinone, and thieno[3,2-d]pyrimidine derivatives for their antimicrobial activities against a range of bacterial and fungal species. The findings suggest that these compounds could serve as potential leads for the development of new antimicrobial agents, offering a promising avenue for addressing antibiotic resistance issues (Hossan et al., 2012); (Abdel-rahman et al., 2002).

Central Nervous System (CNS) Depressant Activity

The work of Manjunath et al. (1997) on 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives explored their effects on the central nervous system, demonstrating marked sedative actions. This highlights the potential of thieno[3,2-d]pyrimidine derivatives in the development of new CNS depressants, which could contribute to treatments for disorders requiring sedation or CNS depression (Manjunath et al., 1997).

Anti-inflammatory and Analgesic Activities

A study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, which demonstrated significant anti-inflammatory and analgesic properties. These findings open up possibilities for the use of thieno[3,2-d]pyrimidine derivatives in the treatment of inflammation and pain, showing the potential for these compounds to be developed into new therapeutic agents (Abu‐Hashem et al., 2020).

Antitumor Activity

El-Morsy et al. (2017) evaluated a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against the human breast adenocarcinoma cell line MCF7. The study identified compounds with mild to moderate antitumor activity, highlighting the potential application of thieno[3,2-d]pyrimidine derivatives in cancer therapy. Among the series, specific derivatives were found to be particularly active, suggesting that modifications to the thieno[3,2-d]pyrimidine scaffold could yield compounds with enhanced antitumor properties (El-Morsy et al., 2017).

properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S2/c1-31-19-8-3-15(13-20(19)32-2)9-11-26-21(29)14-34-24-27-18-10-12-33-22(18)23(30)28(24)17-6-4-16(25)5-7-17/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKVFXMRTXPZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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